molecular formula C23H21N3OS2 B11205484 3-amino-N-(4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11205484
M. Wt: 419.6 g/mol
InChI Key: HJNYIEOWUOADFE-UHFFFAOYSA-N
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Description

3-AMINO-N-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thieno[2,3-b]quinoline Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate quinoline precursors.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of the 4-Methylphenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Formation of the Carboxamide Group: This step often involves the reaction of carboxylic acids or their derivatives with amines.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, it may be studied for its potential as a bioactive molecule. Compounds with similar structures have shown activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. Its structure suggests it could interact with enzymes or proteins involved in disease processes.

Industry

In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline Derivatives: Compounds with similar core structures but different substituents.

    Aminoquinolines: Compounds with amino groups attached to quinoline rings.

    Thiophene Derivatives: Compounds containing thiophene rings with various functional groups.

Uniqueness

The uniqueness of 3-AMINO-N-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H21N3OS2

Molecular Weight

419.6 g/mol

IUPAC Name

3-amino-N-(4-methylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C23H21N3OS2/c1-13-8-10-14(11-9-13)25-22(27)21-20(24)19-18(17-7-4-12-28-17)15-5-2-3-6-16(15)26-23(19)29-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27)

InChI Key

HJNYIEOWUOADFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N

Origin of Product

United States

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